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N-BOC-

(methylamino)acetaldehyde

Cat. No.: B104805 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

N-tert-Butoxycarbonyl-(methylamino)acetaldehyde, commonly referred to as N-BOC-
(methylamino)acetaldehyde, is a valuable bifunctional building block in synthetic organic

chemistry. Its structure incorporates a reactive aldehyde group and a BOC-protected secondary

amine, making it an important intermediate in the synthesis of various heterocyclic compounds,

particularly those with applications in medicinal chemistry and drug discovery. This guide

provides a comprehensive overview of its commercial availability, key synthetic applications,

and the biological pathways associated with its derivatives.

Commercial Availability
N-BOC-(methylamino)acetaldehyde (CAS No. 123387-72-4) is readily available from a range

of chemical suppliers. The following table summarizes the offerings from several prominent

vendors, providing key quantitative data to facilitate procurement for research and development

purposes.
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Supplier
Product
Number(s)

Purity
Available
Quantities

Storage
Conditions

Thermo Scientific

Chemicals

H50870.MD,

H50870.03
>97.5% (HPLC) 250 mg, 1 g 2-8°C

Sigma-Aldrich
AMBH2D6F0BB

5
95%

250 mg, 1 g, 5 g,

10 g, 25 g, 100 g

Store in freezer,

under -20°C,

Inert atmosphere

Santa Cruz

Biotechnology
sc-268393 ≥97% - 2-8°C

Pharmaffiliates PA 27 0022287 - Inquire
2-8°C

Refrigerator

BenchChem B104805 - Inquire
Research Use

Only

Tokyo Chemical

Industry (TCI)
B5825 >96.0% (GC) 1 g, 5 g 2-8°C

ChemScene CS-B0863 98.44% 25 g -

Matrix Scientific 119212 95% 5 g -

Note: Purity methods and available quantities are subject to change. Please refer to the

supplier's website for the most current information.

Key Synthetic Applications and Experimental
Protocols
N-BOC-(methylamino)acetaldehyde serves as a crucial reactant in the synthesis of several

classes of biologically active molecules. Its utility stems from the aldehyde functionality, which

can participate in cyclization and condensation reactions, and the BOC-protected amine, which

allows for controlled deprotection and subsequent functionalization.

Synthesis of N-BOC-(methylamino)acetaldehyde
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The compound itself is typically prepared via the oxidation of its corresponding alcohol

precursor, N-BOC-N-methylaminoethanol. The Dess-Martin periodinane (DMP) oxidation is a

common and mild method for this transformation.

Materials:

2-(N-Boc-methylamino)ethanol

Dess-Martin periodinane (DMP)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve 2-(N-Boc-methylamino)ethanol (1 equivalent) in anhydrous dichloromethane in a

round-bottom flask.

Cool the solution to 0°C using an ice bath.

Slowly add Dess-Martin periodinane (1.04 equivalents) to the stirred solution in portions.

Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and

saturated aqueous Na₂S₂O₃ solution.

Stir the biphasic mixture vigorously for 30 minutes until the layers become clear.

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield N-BOC-(methylamino)acetaldehyde as a colorless to pale yellow

liquid. The product is often used in the next step without further purification.

Synthesis of N-BOC-(methylamino)acetaldehyde

N-BOC-N-methylaminoethanol
(Starting Material)

Dess-Martin Periodinane (DMP)
in Dichloromethane (DCM)

Oxidation at 0°C to RT

Quench Reaction
(Sat. NaHCO₃ / Na₂S₂O₃)

After 3-4h

Workup & Extraction

Phase Separation

N-BOC-(methylamino)acetaldehyde
(Final Product)

Purification

Click to download full resolution via product page

Synthesis workflow for N-BOC-(methylamino)acetaldehyde.
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Synthesis of Dihydroisoquinolinone Derivatives (MDM2
Inhibitors)
N-BOC-(methylamino)acetaldehyde is a reactant used in synthesizing dihydroisoquinolinone

derivatives, which have been identified as potent inhibitors of the MDM2-p53 protein-protein

interaction.[1] This is a critical therapeutic target in oncology, as inhibiting MDM2 can reactivate

the p53 tumor suppressor pathway.

This protocol is a representative example of how an aldehyde like N-BOC-
(methylamino)acetaldehyde could be utilized in the initial steps of constructing such

inhibitors, typically involving a multi-component reaction like the Petasis or a related

condensation reaction.

Materials:

A suitable boronic acid (e.g., phenylboronic acid)

An amine source (e.g., an amino ester)

N-BOC-(methylamino)acetaldehyde

Solvent (e.g., Dichloromethane or Toluene)

Subsequent reagents for cyclization and deprotection (e.g., TFA, catalysts)

Procedure:

To a solution of the boronic acid (1 eq) and the amine component (1 eq) in the chosen

solvent, add N-BOC-(methylamino)acetaldehyde (1 eq).

Stir the mixture at room temperature or under gentle heating until the formation of the adduct

is complete (monitored by TLC or LC-MS).

The resulting intermediate, an N-BOC protected amino acid derivative, is then isolated.

This intermediate undergoes further synthetic steps, including intramolecular cyclization

(e.g., Friedel-Crafts acylation) to form the dihydroisoquinolinone ring system.
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The BOC protecting group can be removed under acidic conditions (e.g., using trifluoroacetic

acid) to allow for further derivatization if required.

Synthesis of Benzo[d]imidazole Derivatives (CARM1
Inhibitors)
The compound is also a key precursor for benzo[d]imidazole-based inhibitors of Co-activator

Associated Arginine Methyltransferase 1 (CARM1). CARM1 is an important enzyme in

epigenetic regulation, and its inhibition is a target for therapies in oncology and inflammatory

diseases.

Materials:

A substituted o-phenylenediamine

N-BOC-(methylamino)acetaldehyde

An oxidizing agent (e.g., sodium metabisulfite, Na₂S₂O₅) or catalyst

Solvent (e.g., Ethanol, DMF)

Procedure:

In a reaction vessel, dissolve the o-phenylenediamine derivative (1 eq) in a suitable solvent

like ethanol.

Add N-BOC-(methylamino)acetaldehyde (1 eq) to the solution.

Add the oxidizing agent or catalyst (e.g., Na₂S₂O₅, ~0.5 eq).

Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete.

Cool the mixture to room temperature, which may induce precipitation of the product.

The crude product is collected by filtration.
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Purification is typically achieved by recrystallization or column chromatography to yield the

N-BOC protected benzo[d]imidazole derivative.

Synthesis of Gold(I) Complexes with Thiourea-
Functionalized Ligands
This aldehyde is also employed in the synthesis of thiourea-functionalized ligands, which can

then be used to form gold(I) complexes. These complexes are investigated for their biological

activity, including potential anticancer properties.

Procedure:

Ligand Synthesis: N-BOC-(methylamino)acetaldehyde is first converted into a thiourea

derivative. This can be achieved through a multi-step process, for instance, by reductive

amination with a primary amine followed by reaction with an isothiocyanate.

Complexation: The resulting thiourea-functionalized ligand (1 eq) is dissolved in a suitable

solvent (e.g., ethanol or acetonitrile).

A gold(I) precursor, such as [AuCl(tht)] (tetrahydrothiophene) (1 eq), is added to the solution.

The reaction mixture is stirred at room temperature for several hours.

The resulting gold(I) complex often precipitates from the solution or is isolated after removal

of the solvent and purification by crystallization or chromatography.

Associated Signaling Pathways
The therapeutic potential of compounds derived from N-BOC-(methylamino)acetaldehyde is

rooted in their ability to modulate critical cellular signaling pathways.

MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein is a transcription factor that regulates cell cycle arrest,

apoptosis, and DNA repair to prevent tumor formation. Its activity is tightly controlled by the E3

ubiquitin ligase, Murine Double Minute 2 (MDM2), which targets p53 for proteasomal

degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type
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p53. Dihydroisoquinolinone derivatives synthesized using N-BOC-
(methylamino)acetaldehyde can inhibit the MDM2-p53 interaction, thereby stabilizing p53,

restoring its tumor-suppressive functions, and inducing apoptosis in cancer cells.
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MDM2-p53 negative feedback loop and the action of MDM2 inhibitors.

CARM1 and Transcriptional Regulation
Co-activator Associated Arginine Methyltransferase 1 (CARM1) is a protein arginine

methyltransferase that plays a crucial role as a transcriptional co-activator for nuclear receptors

and other transcription factors. It does so by methylating arginine residues on histones

(specifically H3R17) and other proteins, which generally leads to chromatin remodeling and

transcriptional activation. CARM1 is implicated in various cellular processes, and its

overexpression is linked to several cancers. Benzo[d]imidazole inhibitors derived from N-BOC-
(methylamino)acetaldehyde can block the enzymatic activity of CARM1, thereby preventing

the methylation of its substrates and downregulating the expression of oncogenes.
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Role of CARM1 in transcriptional regulation and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BOC-(methylamino)acetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104805#commercial-suppliers-of-n-boc-
methylamino-acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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